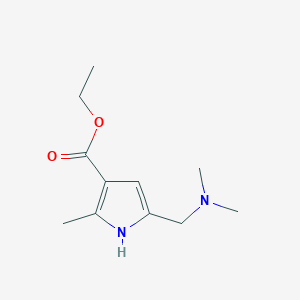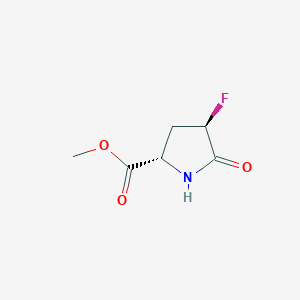
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with an ethyl ester, a dimethylamino group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Methyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the ethyl ester allows for a range of chemical modifications and interactions that are not possible with similar compounds .
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
ethyl 5-[(dimethylamino)methyl]-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-6-9(7-13(3)4)12-8(10)2/h6,12H,5,7H2,1-4H3 |
InChIキー |
IZCSZEONJGOILQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)


![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)



